An In-depth Technical Guide to 3-Hydroxycyclohexanone: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to 3-Hydroxycyclohexanone: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxycyclohexanone is a bifunctional organic molecule featuring a ketone and a hydroxyl group on a cyclohexane (B81311) ring. This unique structure imparts a range of chemical properties that make it a valuable intermediate in organic synthesis and a molecule of interest in biological systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis of 3-hydroxycyclohexanone. The information is curated to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this versatile compound.
Chemical Structure and Identification
3-Hydroxycyclohexanone possesses a six-membered aliphatic ring with a carbonyl group at position 1 and a hydroxyl group at position 3. The presence of a chiral center at the C3 position means that it can exist as two enantiomers, (R)-3-hydroxycyclohexanone and (S)-3-hydroxycyclohexanone.
| Identifier | Value |
| IUPAC Name | 3-hydroxycyclohexan-1-one[1] |
| CAS Number | 823-19-8[2][3][4] |
| Molecular Formula | C₆H₁₀O₂[2][3][4] |
| Molecular Weight | 114.14 g/mol [1][2] |
| Canonical SMILES | C1CC(CC(=O)C1)O[1][2] |
| InChI Key | TWEVQGUWCLBRMJ-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physical and chemical properties of 3-hydroxycyclohexanone are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid or solid[3] | [3] |
| Boiling Point | 95 °C at 1 Torr[4] | [4] |
| Density (Predicted) | 1.142 ± 0.06 g/cm³[4] | [4] |
| Solubility | Soluble in chloroform (B151607) (sparingly) and methanol (B129727) (slightly)[4][5] | [4][5] |
| pKa (Predicted) | 14.34 ± 0.20 | [4] |
| XLogP3 | -0.2[1] | [1] |
| Hydrogen Bond Donor Count | 1[1] | [1] |
| Hydrogen Bond Acceptor Count | 2[1] | [1] |
| Storage Temperature | 2-8°C, sealed in dry conditions[6] | [6] |
Synthesis of 3-Hydroxycyclohexanone
Several synthetic routes have been established for the preparation of 3-hydroxycyclohexanone. The choice of method often depends on the desired scale, stereoselectivity, and environmental considerations. Key methods include the hydroxylation of cyclohexanone, electrochemical reduction of 1,3-cyclohexanedione (B196179), and biotransformation.[2]
Experimental Workflows
The following diagrams illustrate the general workflows for the electrochemical and biological synthesis of 3-hydroxycyclohexanone.
Detailed Experimental Protocols
This method provides an environmentally friendly route to 3-hydroxycyclohexanone through the reduction of 1,3-cyclohexanedione.[7]
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Apparatus: A conventional H-type electrochemical cell with two compartments separated by a G-4 sintered glass frit. Stainless steel (SS-316) electrodes (2 x 3 cm²) are used for both the cathode and anode. A galvanostat is required to maintain a constant current.[4]
-
Reagents:
-
Procedure:
-
Fill both compartments of the H-type cell equally with the 1 M sodium acetate supporting electrolyte.[4]
-
Dissolve the 1,3-cyclohexanedione in a minimal amount of alcohol and place it in the cathodic chamber.[4]
-
Insert the stainless steel electrodes into their respective compartments.
-
Pass a constant current of 1 amp through the electrolyte for 8 hours using a galvanostat.[4]
-
After the reaction is complete, filter the resulting mixture.[4]
-
Concentrate the filtrate by distillation to remove water.[4]
-
Repeatedly extract the residue with diethyl ether.[4]
-
Evaporate the ether layer to isolate the crude product.[4]
-
Purify the product using appropriate chromatographic techniques.[4]
-
This biocatalytic method offers a stereoselective route to optically active 3-hydroxycyclohexanone.[7]
-
Apparatus: A one-liter round-bottom flask equipped with a magnetic stirrer.
-
Reagents:
-
Procedure:
-
In the round-bottom flask, suspend the Baker's Yeast and glucose in water. Stir the suspension for 30 minutes.[4]
-
Dissolve the 1,3-cyclohexanedione in a minimal amount of absolute ethanol.[4]
-
Pour the ethanolic solution of the substrate into the yeast suspension.[4]
-
Stir the resulting mixture magnetically for a suitable period (monitoring by TLC is recommended to determine completion).[4]
-
Upon completion, filter the reaction mixture.[4]
-
Concentrate the filtrate by distillation.[4]
-
Extract the residue repeatedly with diethyl ether.[4]
-
Evaporate the ether layer to isolate the product.[4]
-
Purify as necessary. This method has been reported to yield optically pure hydroxy ketone with an enantiomeric excess of 93.3%.[7]
-
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 3-hydroxycyclohexanone.
| Technique | Key Observations |
| Infrared (IR) Spectroscopy | A broad absorption band in the range of 3300-3450 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong absorption band around 1710 cm⁻¹ characteristic of the C=O stretching of the ketone.[8] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | A resonance around 210 ppm for the carbonyl carbon. A signal around 70 ppm for the carbon bearing the hydroxyl group. Resonances in the 20-40 ppm range for the ring methylene (B1212753) carbons. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns include the loss of water (M-18) and the loss of carbon monoxide (M-28). |
Applications in Research and Development
3-Hydroxycyclohexanone serves as a versatile intermediate in the synthesis of a variety of organic molecules.[9] Its derivatives have been explored for potential therapeutic applications, including as anti-inflammatory and analgesic agents.[1] In the field of materials science, it has been investigated as a building block for the synthesis of specific polymers.[1] Furthermore, its role in microbial metabolic pathways makes it a subject of interest in biochemical and enzymatic studies.[2]
Safety Information
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
Handling: Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store at 2-8°C.[6]
References
- 1. Buy 3-Hydroxycyclohexanone | 823-19-8 [smolecule.com]
- 2. 3-Hydroxycyclohexanone | 823-19-8 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. (S)-3-hydroxycyclohexanone | C6H10O2 | CID 643111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Hydroxycyclohexanone | C6H10O2 | CID 439950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 9. CAS 823-19-8: 3-Hydroxycyclohexanone | CymitQuimica [cymitquimica.com]
